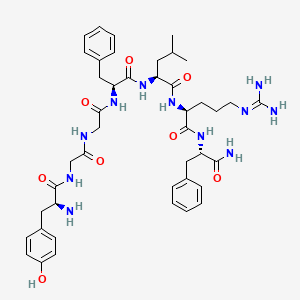

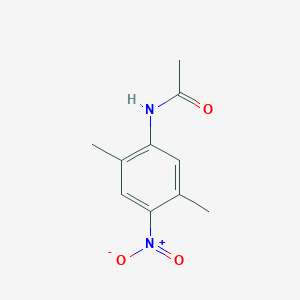

![molecular formula C7H6N2O2S B1605001 5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione CAS No. 75860-79-6](/img/structure/B1605001.png)

5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione

描述

5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that has been the subject of extensive scientific research. This compound is of great interest due to its potential applications in various fields, including medicine, agriculture, and materials science. In

科学研究应用

Antimicrobial Agents

5-Methylthieno[2,3-d]pyrimidine derivatives have shown promising results as antimicrobial agents. They have been tested against various bacterial strains and fungi, including Bacillus subtilis and Candida albicans . The modification of this compound with different substituents has led to enhanced antimicrobial activity, sometimes outperforming standard drugs like Streptomycin .

Antitumor Activity

Certain derivatives of 5-Methylthieno[2,3-d]pyrimidine have been investigated for their antitumor properties. These compounds have demonstrated effectiveness against transplantable tumors in mice and have shown superior activity compared to other antitumor agents . This suggests potential applications in cancer research and therapy.

Protein Kinase Inhibition

Thienopyrimidines, including 5-Methylthieno[2,3-d]pyrimidine, are known to act as inhibitors of protein kinases. For instance, they can inhibit CK1δ , a kinase involved in regulating circadian rhythms, Wnt signaling, and DNA damage response. This opens up avenues for research into treatments for diseases related to these biological processes.

Anticancer and Anti-proliferative Activities

Research has indicated that 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones can inhibit the proliferation of cancer cells, such as A549 and MCF-7 cells . These findings are significant for the development of new anticancer drugs and understanding the mechanisms of cell proliferation.

Synthesis of Biologically Active Compounds

5-Methylthieno[2,3-d]pyrimidine serves as an intermediate in the synthesis of various biologically active compounds. It is involved in the synthesis of molecules with antimicrobial, anti-inflammatory, and antiviral properties, which are crucial in pharmaceutical research .

Chemical Synthesis Intermediate

This compound is also used as an intermediate in chemical synthesis processes. For example, it is involved in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, showcasing its versatility in organic synthesis and the production of other complex molecules.

Molecular Docking Studies

Molecular docking studies have been conducted using derivatives of 5-Methylthieno[2,3-d]pyrimidine to understand their interaction with biological targets. These studies help in elucidating the mechanism of action of new drugs and in the design of molecules with specific biological activities .

作用机制

Target of Action

Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidines, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for therapeutic intervention .

Mode of Action

Similar compounds have been shown to inhibit their targets by binding to the active site of the enzyme, thereby preventing the enzyme from performing its function .

Biochemical Pathways

If we consider the potential targets (pi3k and protein tyrosine kinases), the compound could impact several pathways including the pi3k/akt/mtor pathway, which is involved in cell cycle progression, survival, and growth .

Result of Action

Based on the potential targets, the compound could potentially inhibit cell growth and proliferation by blocking the activity of pi3k and protein tyrosine kinases .

属性

IUPAC Name |

5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-3-2-12-6-4(3)5(10)8-7(11)9-6/h2H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMPAIVLIOXQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302747 | |

| Record name | 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione | |

CAS RN |

75860-79-6 | |

| Record name | 75860-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 75860-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

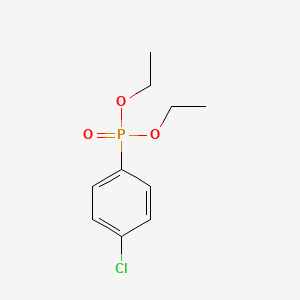

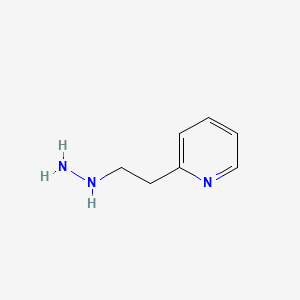

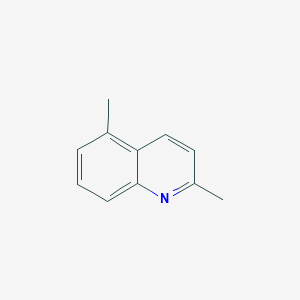

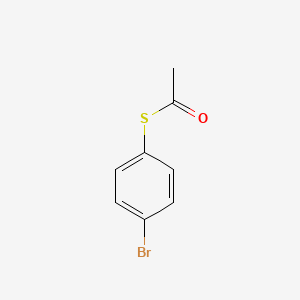

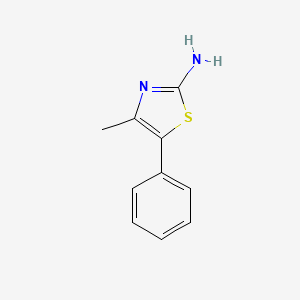

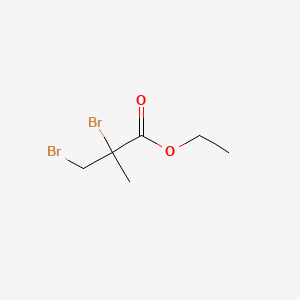

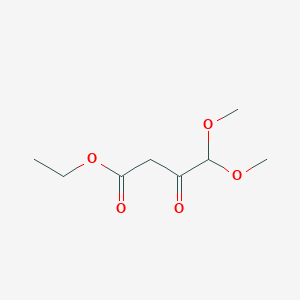

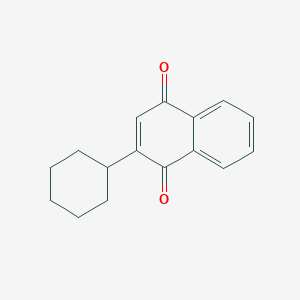

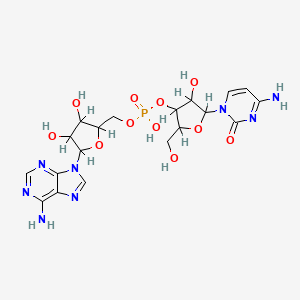

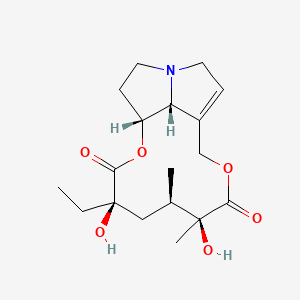

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Bis[(2-ethylhexyl)amino]anthraquinone](/img/structure/B1604933.png)